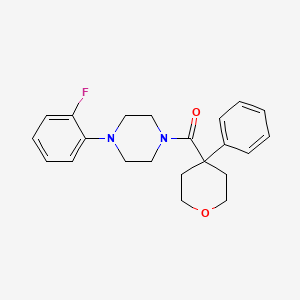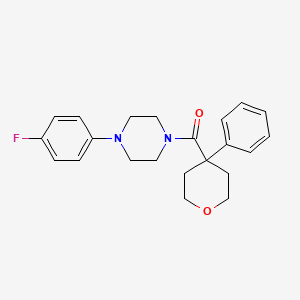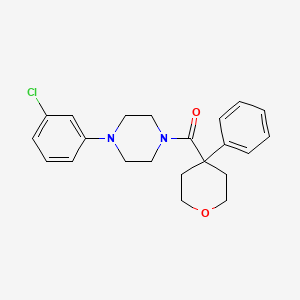![molecular formula C24H30N2O4 B6562797 1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine CAS No. 1091089-59-6](/img/structure/B6562797.png)
1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine, hereafter referred to as 4MOMPPC, is an organic compound that has been used in a variety of scientific research applications due to its unique properties. 4MOMPPC is a derivative of piperazine, a heterocyclic aromatic compound, and is composed of four aromatic rings connected by four carbon-carbon single bonds. 4MOMPPC has been studied extensively in the laboratory and has been found to possess a variety of properties that make it a useful tool for scientists studying a variety of topics.
科学的研究の応用
4MOMPPC has been used in a variety of scientific research applications due to its unique properties. It has been used as a model compound for studying the effects of aromatic substitution on the properties of heterocyclic aromatic compounds. It has also been used in studies of drug metabolism, as it can be used to simulate the metabolism of drugs that contain aromatic rings. Additionally, 4MOMPPC has been studied as a potential drug for treating cancer and other diseases.
作用機序
4MOMPPC exerts its effects by binding to specific receptors in the body. These receptors are typically located on the surface of cells and can be activated by the presence of 4MOMPPC. When the receptors are activated, they trigger a cascade of biochemical reactions that lead to changes in the cell. For example, 4MOMPPC can bind to and activate receptors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
4MOMPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. Additionally, 4MOMPPC has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the central nervous system, as it has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
4MOMPPC is a useful tool for scientists studying a variety of topics due to its unique properties. One advantage of using 4MOMPPC in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, 4MOMPPC can be used to study the effects of aromatic substitution on the properties of heterocyclic aromatic compounds. However, one limitation of using 4MOMPPC in lab experiments is that it is not approved for use in humans and therefore cannot be used to study the effects of drugs on the human body.
将来の方向性
The potential applications of 4MOMPPC are vast and the future of this compound is promising. One potential future direction is the development of new drugs based on the structure of 4MOMPPC. Additionally, 4MOMPPC could be used as a model compound to study the effects of aromatic substitution on the properties of heterocyclic aromatic compounds. Finally, 4MOMPPC could be used to study the effects of drugs on the human body, as it has been shown to have an effect on the central nervous system.
合成法
4MOMPPC can be synthesized in a variety of ways. One method involves the reaction of 4-methoxyphenol with 4-methoxyphenyloxane-4-carbonyl chloride in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of an ester intermediate and the second step involving the formation of the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
特性
IUPAC Name |
[4-(4-methoxyphenyl)oxan-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-28-21-7-3-19(4-8-21)24(11-17-30-18-12-24)23(27)26-15-13-25(14-16-26)20-5-9-22(29-2)10-6-20/h3-10H,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUMNABVPDNNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)